2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyridazinyl group, a pyridinyl group, and a trifluoromethylphenyl group, which contribute to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary targets of the compound “2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide” are currently unknown. The compound is a complex molecule and its interaction with biological systems is likely multifaceted
Mode of Action
It is hypothesized that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
The compound may affect various biochemical pathways. Without specific information on the compound’s targets, it is challenging to predict the exact pathways it influences
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . These factors can include pH, temperature, and the presence of other molecules or ions in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the pyridazinyl and pyridinyl rings, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated reaction monitoring, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced compounds. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-phenylacetamide
- 2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)benzyl]acetamide
Uniqueness
Compared to similar compounds, 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS/c19-18(20,21)13-2-1-3-14(10-13)23-16(26)11-27-17-5-4-15(24-25-17)12-6-8-22-9-7-12/h1-10H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRKSLVQCWFUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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